molecular formula C10H11ClN4S B12111006 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- CAS No. 87866-41-9

4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-

Cat. No.: B12111006
CAS No.: 87866-41-9
M. Wt: 254.74 g/mol
InChI Key: JKJZAAYJHJXXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- is a synthetic organic compound belonging to the triazole family This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

    Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using methylthiolating agents like methylthiol chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dechlorinated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of great interest in medicine. It is investigated for its ability to interact with biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Triazol-3-amine: Lacks the chlorophenyl and methylthio groups, resulting in different chemical and biological properties.

    4H-1,2,4-Triazol-3-amine, 4-[(4-methylphenyl)methyl]-5-(methylthio)-: Similar structure but with a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.

    4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(ethylthio)-:

Uniqueness

The presence of both the chlorophenyl and methylthio groups in 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- imparts unique chemical properties, such as enhanced reactivity and specific biological interactions. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

87866-41-9

Molecular Formula

C10H11ClN4S

Molecular Weight

254.74 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H11ClN4S/c1-16-10-14-13-9(12)15(10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

JKJZAAYJHJXXGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.